molecular formula C14H23NO6S B2739393 8-((tert-Butoxycarbonyl)amino)-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide CAS No. 2137592-24-4

8-((tert-Butoxycarbonyl)amino)-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide

Cat. No. B2739393
CAS RN: 2137592-24-4
M. Wt: 333.4
InChI Key: YTIOXPCDSRNACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthetic route for this compound involves the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the spirocyclic scaffold. Further steps include oxidation to form the 5,5-dioxide moiety. Detailed synthetic procedures and yields can be found in relevant literature .

Scientific Research Applications

Spirolactams as Conformationally Restricted Pseudopeptides

The compound is part of research into spirolactams, which are considered conformationally restricted pseudopeptides. These molecules, including variations like 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, are synthesized for use as constrained surrogates in peptide synthesis. They mimic dipeptide structures such as Pro-Leu and Gly-Leu, showing potential as gamma-turn/distorted type II beta-turn mimetics in peptide chains. This application is crucial in the development of peptide-based drugs and biomaterials, highlighting the flexibility and utility of such compounds in designing molecules with specific biological activities (Fernandez et al., 2002).

Base-Induced Dimerization in Amino Acid Derivatives

In the context of amino acid derivative synthesis, tert-butyloxycarbonyl-protected N-carboxanhydrides demonstrate an interesting behavior under base-induced conditions in aprotic media. These conditions facilitate the dimerization process to form pyrrolidine analogs, showcasing the compound's role in the synthetic pathway of amino acid derivatives. This behavior underlines the compound's versatility and importance in synthetic organic chemistry, particularly in the generation of novel amino acid structures which can be further utilized in peptide synthesis and drug development (Leban & Colson, 1996).

Synthesis of Dipeptide 4-Nitroanilides

The compound also plays a role in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids. Its derivatives are used to extend amino acid 4-nitroanilides to corresponding dipeptide 4-nitroanilides, showcasing the utility of such compounds in developing novel peptide-based structures with potential applications in biochemical studies and therapeutic agent development. The process involves techniques such as the isocyanate method or mixed anhydride procedure, illustrating the compound's utility in complex organic syntheses (Schutkowski et al., 2009).

Enantioselective Fluorescence Sensing

Furthermore, derivatives of the compound have been utilized in the synthesis of enantioselective fluorescence sensors for chiral amino alcohols. These applications are significant in analytical chemistry, especially for the detection and quantification of chiral compounds, which is crucial in pharmaceutical analysis and the study of stereoselective reactions. The development of such sensors underscores the compound's role in advancing analytical methodologies (Liu, Pestano, & Wolf, 2008).

Safety and Hazards

  • MSDS : The Material Safety Data Sheet (MSDS) provides detailed safety information .

properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6S/c1-13(2,3)21-12(18)15-10-4-5-22(19,20)14(8-10)6-9(7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIOXPCDSRNACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=O)(=O)C2(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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